The compound (6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide, also known as YH250, is a novel chemical entity that has garnered interest due to its specific antagonistic properties against the interaction between p300 and catenin. This compound has demonstrated potential in stimulating hematopoiesis in both lethally and sublethally irradiated mice, indicating its possible therapeutic applications in hematological disorders and cancer treatment.
YH250 falls under the category of pyrazino[2,1-c][1,2,4]triazine derivatives. It is classified as a small molecule with potential pharmaceutical applications due to its specific interactions with cellular pathways involved in cell proliferation and differentiation.
The synthesis of YH250 is complex and involves several key steps:
YH250 has a complex molecular structure characterized by:
This structure includes multiple functional groups such as methoxy (-OCH3), hydroxyl (-OH), and dichloro substituents which contribute to its biological activity.
The compound's stereochemistry is significant for its biological function. The specific configurations at various chiral centers (notably at positions 6 and 9a) are crucial for its interaction with biological targets.
YH250 undergoes various chemical reactions that are pivotal for its function:
YH250 functions primarily through:
Relevant data on melting point, boiling point, or specific heat capacity are not provided but are critical for practical applications.
YH250 holds promise in several scientific contexts:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2